![molecular formula C12H20O3 B13760861 Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol CAS No. 74808-32-5](/img/structure/B13760861.png)
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol is a chemical compound known for its unique structure and properties. It is characterized by the presence of cyclopropyl groups and hydroxymethyl groups attached to a central methanol molecule. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol can be synthesized through several methods. One common approach involves the reaction of diethyl 1,1-cyclopropanedicarboxylate with water to form 1,1-bis(hydroxymethyl)cyclopropane . This intermediate can then be further reacted with cyclopropylmethanol under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield cyclopropylcarboxylic acid, while reduction can produce cyclopropylmethanol.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like 5-lipoxygenase, affecting the production of inflammatory mediators . The compound’s unique structure allows it to bind to these targets and modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: A related compound with similar structural features but different reactivity and applications.
Cyclopropanedimethanol: Another similar compound used in organic synthesis with distinct properties.
Uniqueness
Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol stands out due to its specific combination of cyclopropyl and hydroxymethyl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
74808-32-5 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H20O3/c13-7-10(3-4-10)12(15,9-1-2-9)11(8-14)5-6-11/h9,13-15H,1-8H2 |
InChI-Schlüssel |
ROIYMOAZRKMDRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2(CC2)CO)(C3(CC3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
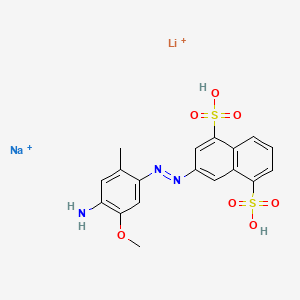

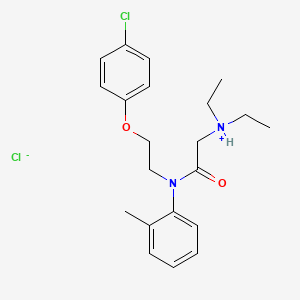

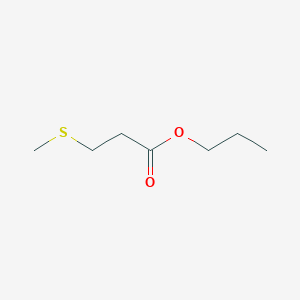
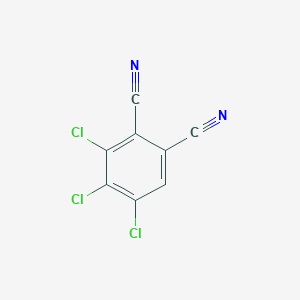
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
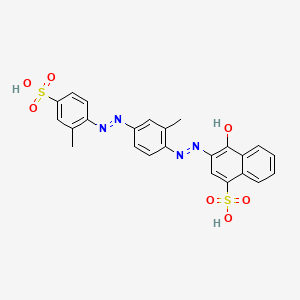
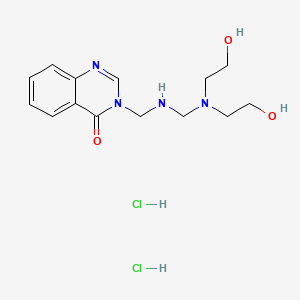
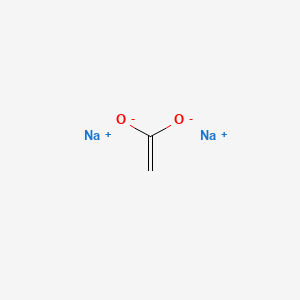
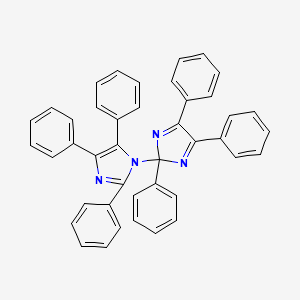
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)
![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
